
Ethyl 2-(cyclopentanecarbonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(cyclopentanecarbonyl)butanoate is an ester compound characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a butanoate moiety. Esters are known for their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(cyclopentanecarbonyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting cyclopentanecarbonyl chloride with ethyl butanoate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Another method involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopentanecarbonyl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves exchanging the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
Scientific Research Applications
Ethyl 2-(cyclopentanecarbonyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclopentanecarbonyl group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopentanecarbonyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 2-(cyclopentanecarbonyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in various applications.
Methyl Butyrate: Known for its fruity aroma and used in flavoring and fragrance industries.
Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Butanoate
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 2-(cyclopentanecarbonyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-3-10(12(14)15-4-2)11(13)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
YJWZDQCJUJMDIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1CCCC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)
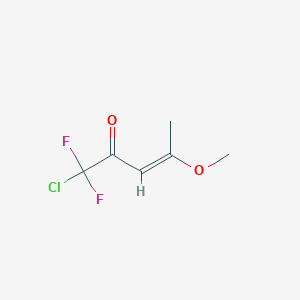
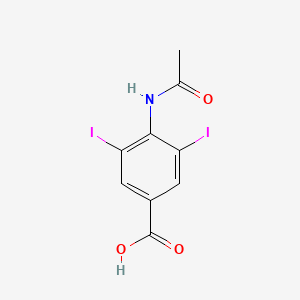
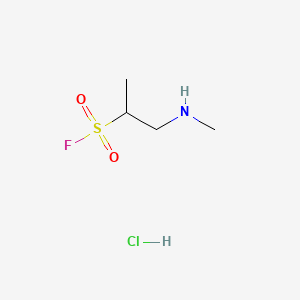
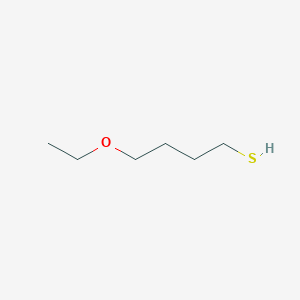
![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)
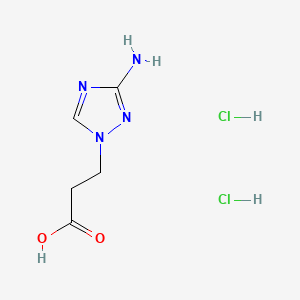
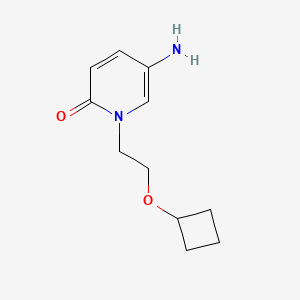
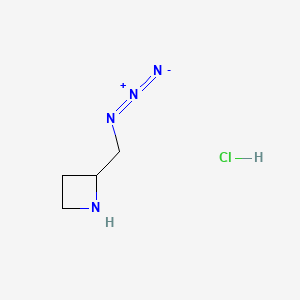

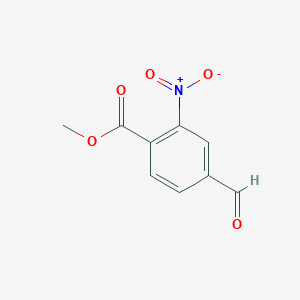
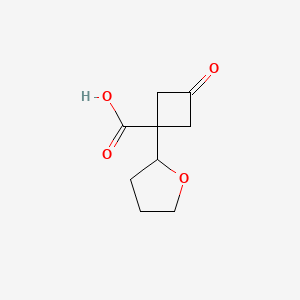
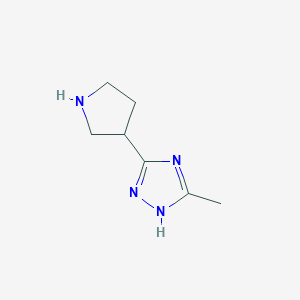
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
